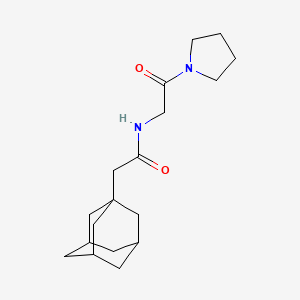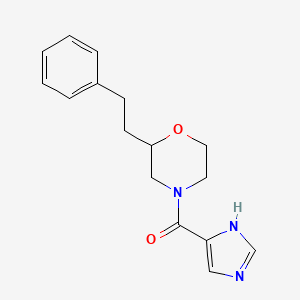![molecular formula C23H20N4O5 B4085308 Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4085308.png)
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Descripción general
Descripción
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties
Métodos De Preparación
The synthesis of Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate typically involves a multi-component reaction. One common method includes the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates in the presence of a catalyst such as morpholine . The reaction is carried out in isopropanol with gentle heating, yielding the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and sustainability .
Análisis De Reacciones Químicas
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate undergoes various chemical reactions due to its functional groups. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of cyano and carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Mecanismo De Acción
The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its antitumor activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The presence of cyano and amino groups enhances its binding affinity to biological targets, making it a potent bioactive molecule .
Comparación Con Compuestos Similares
Methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate can be compared with other similar compounds, such as:
Methyl 6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates: These compounds share similar structural features and exhibit comparable biological activities.
5-Amino-pyrazoles: These compounds are known for their diverse applications in organic synthesis and medicinal chemistry.
Cycloalkanes: Although structurally different, cycloalkanes exhibit similar reactivity patterns in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups and the resulting biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-29-14-8-9-17(30-2)15(10-14)20-19-18(12-4-6-13(7-5-12)23(28)31-3)16(11-24)21(25)32-22(19)27-26-20/h4-10,18H,25H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXAQKKHCHUFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-iodophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one](/img/structure/B4085256.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B4085262.png)
![METHYL 2-[4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE](/img/structure/B4085273.png)

![N-[(3-methyl-3-oxetanyl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4085295.png)
![4-(pyridin-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B4085301.png)
![methyl 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4085310.png)


![N-[(ADAMANTAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4085327.png)
![3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B4085343.png)
![{1-[(2-pyrimidinylthio)acetyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4085348.png)
![8-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B4085354.png)
![N-(4-{[(2-chlorobenzyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4085355.png)
